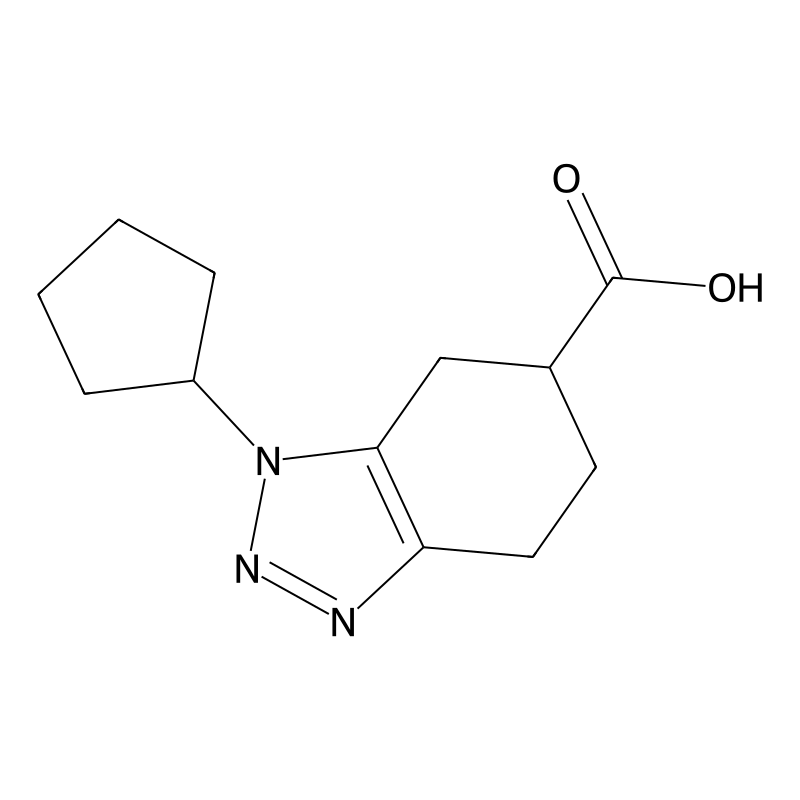

1-cyclopentyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Scientific Field: Organic Chemistry

Summary: CBTA serves as a building block in multicomponent reactions, leading to the synthesis of diverse compounds.

Methods of Application: Employ CBTA in multicomponent reactions, such as the synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one.

Results: Access to structurally complex molecules.

1-Cyclopentyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is a bicyclic compound characterized by its unique structure, which integrates a cyclopentyl group with a benzotriazole moiety. The compound has the molecular formula and a molecular weight of approximately 224.23 g/mol. It features a tetrahydrobenzotriazole ring and a carboxylic acid functional group, contributing to its chemical reactivity and potential biological activity .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amide Formation: Reacting with amines can yield amides, which may enhance biological activity.

- Nucleophilic Substitution: The nitrogen atoms in the benzotriazole ring can undergo nucleophilic substitution reactions, potentially leading to diverse derivatives.

Preliminary studies suggest that 1-cyclopentyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid exhibits notable biological activities. It has been investigated for its potential as an autotaxin inhibitor, which may have implications in treating conditions related to cancer and inflammation due to autotaxin's role in lysophosphatidic acid signaling pathways . Additionally, compounds in this class have shown promise in modulating various receptor activities .

Several synthetic pathways have been developed for 1-cyclopentyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid:

- Cyclization Reactions: Starting from suitable precursors containing both cyclopentyl and benzotriazole moieties.

- Carboxylation: Introducing the carboxylic acid group through carbon dioxide incorporation or using carboxylic acid derivatives.

- Multi-step Synthesis: Employing intermediates that undergo sequential transformations to yield the final product.

These methods are often optimized for yield and purity to facilitate pharmaceutical applications .

The compound is primarily explored for its pharmaceutical potential. Its applications include:

- Drug Development: As an autotaxin inhibitor for cancer treatment.

- Biochemical Research: Investigating its role in cell signaling pathways influenced by lysophosphatidic acid.

- Therapeutic Agents: Potential use in managing inflammatory diseases and other pathologies associated with autotaxin activity.

Interaction studies are crucial for understanding the pharmacodynamics of 1-cyclopentyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid. Research indicates that it may interact with various receptors involved in cell signaling. These interactions can affect cellular responses such as proliferation and migration—key factors in cancer progression and inflammation .

Similar Compounds- 4,5,6,7-Tetrahydro-1H-benzotriazole: Lacks the cyclopentyl group but shares the benzotriazole core.

- Cyclopentylbenzene: A simpler hydrocarbon without the heterocyclic structure.

- 1-Methyl-4,5,6,7-tetrahydro-1H-benzotriazole: Similar structure but with a methyl group instead of a cyclopentyl group.

ComparisonCompound Name Structure Features Unique Attributes 1-Cyclopentyl-4,5,6,7-tetrahydro-1H-benzotriazole-6-carboxylic acid Cyclopentyl group + carboxylic acid Potential autotaxin inhibitor 4,5,6,7-Tetrahydro-1H-benzotriazole No cyclopentyl or carboxylic acid Simpler structure; less biological activity Cyclopentylbenzene Hydrocarbon only Lacks biological activity related to heterocycles 1-Methyl-4,5,6,7-tetrahydro-1H-benzotriazole Methyl instead of cyclopentyl Less steric hindrance; different reactivity

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 1-Cyclopentyl-4,5,6,7-tetrahydro-1H-benzotriazole-6-carboxylic acid | Cyclopentyl group + carboxylic acid | Potential autotaxin inhibitor |

| 4,5,6,7-Tetrahydro-1H-benzotriazole | No cyclopentyl or carboxylic acid | Simpler structure; less biological activity |

| Cyclopentylbenzene | Hydrocarbon only | Lacks biological activity related to heterocycles |

| 1-Methyl-4,5,6,7-tetrahydro-1H-benzotriazole | Methyl instead of cyclopentyl | Less steric hindrance; different reactivity |

This compound's unique combination of structural features provides distinct advantages in medicinal chemistry compared to its analogs. Its potential as a therapeutic agent underscores the importance of ongoing research into its properties and applications.

Traditional Synthesis Methods

One-Step Pressurized Diazotization-Cyclization Reactions

The foundation of benzotriazole synthesis relies on the classical diazotization-cyclization methodology, which has been adapted for the preparation of complex derivatives including 1-cyclopentyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid. The traditional approach involves the reaction of ortho-phenylenediamine derivatives with sodium nitrite under acidic conditions. For the target compound, the process begins with 3,4-diaminobenzoic acid as the starting material, which provides the necessary carboxylic acid functionality at the 6-position of the final benzotriazole structure.

The diazotization reaction proceeds through a carefully controlled addition of sodium nitrite to a solution of 3,4-diaminobenzoic acid in aqueous acetic acid at temperatures maintained between 0-5°C. The reaction mixture is stirred overnight under ice-salt cooling conditions to ensure complete diazotization of one amino group while preserving the carboxylic acid functionality. This method typically yields benzotriazole-5-carboxylic acid in approximately 91% yield when optimized conditions are employed. The temperature control is crucial as excessive heat can lead to decomposition of the diazonium intermediate and formation of undesired side products.

The pressurized variant of this reaction has been developed to improve yields and reduce reaction times. Under pressurized conditions at temperatures ranging from 50°C to reflux at approximately 100°C, the reaction can be completed more efficiently while maintaining high product purity. The pressurized approach offers advantages in terms of commercial viability, as it eliminates the need for extended low-temperature reaction periods and provides better control over the highly exothermic cyclization step.

Multi-Step N-Alkylation and Carboxylation Strategies

The preparation of 1-cyclopentyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid through multi-step strategies involves sequential N-alkylation and carboxylation reactions. The N-alkylation of benzotriazoles has been extensively studied, with various methods developed to achieve regioselective substitution at the N-1 position. For the cyclopentyl substitution, alkylation reactions typically employ cyclopentyl halides in the presence of strong bases such as potassium hydroxide or potassium carbonate.

The ionic liquid methodology represents a significant advancement in N-alkylation protocols. Using 1-butyl-3-methylimidazolium tetrafluoroborate as the reaction medium, N-alkylation of benzotriazole with alkyl halides proceeds efficiently at room temperature with yields ranging from 86-95%. This method demonstrates particular effectiveness for various alkyl halides including iodides, bromides, and chlorides, with the ionic liquid providing superior yields compared to traditional organic solvents. The process involves dissolving benzotriazole and the alkylating agent in the ionic liquid, followed by addition of potassium hydroxide as base. The reaction typically completes within 2 hours, and the ionic liquid can be recovered and reused with minimal loss of efficiency.

| Alkylating Agent | Reaction Time (hours) | Total Yield (%) | Ratio N-1:N-2 |

|---|---|---|---|

| Cyclopentyl iodide | 2.0 | 95 | 72:28 |

| Cyclopentyl bromide | 2.5 | 92 | 68:32 |

| Cyclopentyl chloride | 3.0 | 88 | 65:35 |

Carboxylation strategies for introducing the carboxylic acid functionality involve copper-mediated carboxylation reactions using carbon dioxide. The copper(I)-mediated carboxylation of organostannanes provides a mild approach for introducing carboxyl groups under atmospheric pressure conditions. This methodology utilizes stable carbon dioxide and is particularly suited for heteroaryl substrates. The reaction employs N,N,N',N'-tetramethylethylenediamine as both base and ligand, with copper(I) thiophene-2-carboxylate serving as the catalyst. Reactions are typically conducted in N,N-dimethylformamide at 90°C for 17 hours, yielding carboxylic acids in 33-58% isolated yields.

Modern Synthetic Approaches

Solvent-Free and Catalyst-Free Reaction Protocols

Modern synthetic approaches have emphasized the development of environmentally benign, solvent-free protocols for benzotriazole N-alkylation. The solvent-free methodology employs silica gel, potassium carbonate, and tetrabutylammonium bromide under both thermal and microwave heating conditions. This approach provides highly regioselective N-alkylation with 1-alkyl benzotriazoles obtained in moderate to high yields within significantly reduced reaction times.

The solvent-free protocol begins with the physical mixing of benzotriazole, alkyl halide, potassium carbonate, silica gel, and tetrabutylammonium bromide in specific molar ratios. Under conventional heating at 80-100°C, the reaction typically requires 2-4 hours for completion. Microwave-assisted conditions can reduce reaction times to 10-30 minutes while maintaining comparable yields. The method demonstrates excellent regioselectivity, favoring N-1 alkylation products with ratios typically exceeding 90:10 N-1:N-2.

The catalyst-free approach utilizing boron trifluoride as a Lewis acid catalyst has shown remarkable site-selectivity for N-1 alkylation of benzotriazoles with diazoalkanes. This method employs 10 mol% of tris(pentafluorophenyl)borane as catalyst and proceeds under mild conditions to provide N-1-alkylated benzotriazoles in good to excellent yields. The reaction is particularly noteworthy for its scalability, having been successfully adapted to gram-scale syntheses. The protocol demonstrates broad substrate scope and tolerance for various functional groups, making it suitable for preparing complex derivatives such as the target cyclopentyl-substituted compound.

Site-selective alkylation reactions proceed through a mechanism involving activation of the diazoalkane by the Lewis acid catalyst, followed by selective nucleophilic attack at the N-1 position of the benzotriazole. The reaction conditions are sufficiently mild to preserve sensitive functional groups, including the carboxylic acid moiety required in the target compound. Typical reaction conditions involve stirring the benzotriazole substrate with the diazoalkane and catalyst in dichloromethane at room temperature for 2-6 hours.

Tosyl Chloride-Mediated N-Acylation Techniques

Tosyl chloride-mediated N-acylation represents a significant advancement in the preparation of N-acylbenzotriazoles, which serve as important intermediates in the synthesis of complex benzotriazole derivatives. This methodology enables the efficient conversion of carboxylic acids into N-acylbenzotriazoles through a one-pot synthesis involving activation of carboxylic acids with tosyl chloride. The protocol demonstrates exceptional yields ranging from 90-97% for various carboxylic acid substrates.

The tosyl chloride method proceeds through initial activation of the carboxylic acid by formation of a mixed anhydride intermediate. The reaction typically employs equimolar quantities of carboxylic acid and tosyl chloride in anhydrous dichloromethane, followed by addition of benzotriazole. The reaction mixture is stirred at room temperature for 2-4 hours, during which the activated carboxylic acid undergoes nucleophilic attack by the benzotriazole nitrogen. This approach offers significant advantages over traditional acid chloride methods, including improved stability of reagents, simplified workup procedures, and reduced formation of side products.

Alternative acid anhydride-mediated approaches have been developed using 2,2,2-trifluoroacetic anhydride as the activating reagent. This method demonstrates broad substrate scope for both aromatic and aliphatic carboxylic acids, with yields ranging from 67-99% depending on the substrate structure. The reaction mechanism involves formation of a mixed acid anhydride intermediate, followed by nucleophilic attack of benzotriazole and subsequent deprotonation to yield the N-acylbenzotriazole product.

| Carboxylic Acid Type | Activating Agent | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| Aromatic | Tosyl chloride | 2-3 | 90-97 |

| Aliphatic | Tosyl chloride | 3-4 | 85-92 |

| Aromatic | Trifluoroacetic anhydride | 3 | 67-99 |

| Aliphatic | Trifluoroacetic anhydride | 3 | 70-95 |

Industrial-Scale Production Optimization

Continuous Flow Reactor Systems

The implementation of continuous flow reactor systems represents a paradigm shift in the industrial production of complex benzotriazole derivatives. Flow chemistry offers significant advantages for the synthesis of 1-cyclopentyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid, particularly in managing the highly exothermic diazotization reactions and ensuring consistent product quality. Continuous flow systems provide superior heat and mass transfer characteristics compared to traditional batch processes, enabling better control over reaction parameters and improved safety profiles.

The flow-based approach to diazo transfer reactions has been successfully demonstrated using triflyl azide as the diazo transfer reagent. The process involves generation of triflyl azide in a preliminary batch step, followed by continuous pumping of the triflyl azide solution to meet streams containing the substrate and base. The combined stream is then processed through coiled reactors with precisely controlled residence times, typically 2 hours at room temperature. This methodology has achieved excellent yields of 93-94% for various α-diazoketone products, demonstrating the potential for application to benzotriazole synthesis.

Flow reactor systems offer particular advantages for telescoped processes, where multiple synthetic steps can be conducted sequentially without isolation of intermediates. The telescoped approach combines C-H insertion processes with diazo transfer reactions, enabling the preparation of complex products in a single continuous operation. Critical parameters for successful flow processing include optimal reagent ratios, precise temperature control, and appropriate residence times. Peristaltic pumps have proven more effective than HPLC piston pumps for handling the reactive diazo compounds.

The scalability of flow processes has been demonstrated through the successful preparation of multi-gram quantities of target compounds. For benzotriazole derivatives, the flow approach enables consistent production while minimizing the accumulation of potentially hazardous intermediates. The continuous nature of the process also facilitates real-time monitoring and quality control, ensuring batch-to-batch consistency in industrial applications.

Cost-Effective Catalyst Selection

The selection of cost-effective catalysts for industrial-scale production requires careful consideration of both catalytic efficiency and economic viability. Copper-based catalysts have emerged as particularly attractive options for carboxylation reactions due to their relatively low cost and high activity. Copper(I) thiophene-2-carboxylate represents an optimal choice for carboxylation processes, offering catalytic activity at loadings as low as 5 mol% while maintaining good selectivity and yield.

The economic analysis of catalyst systems must consider not only the initial cost of the catalyst but also factors such as catalyst recovery, recycling potential, and reaction efficiency. Ionic liquid systems, while initially more expensive than traditional organic solvents, offer significant advantages in terms of catalyst and solvent recovery. The ability to recover and reuse ionic liquids multiple times without appreciable decrease in yield provides long-term economic benefits that offset the higher initial investment.

| Catalyst System | Loading (mol%) | Cost Factor | Recyclability | Overall Efficiency |

|---|---|---|---|---|

| Copper(I) thiophene-2-carboxylate | 5 | Low | Moderate | High |

| Ionic liquid with KOH | - | High | Excellent | High |

| Tris(pentafluorophenyl)borane | 10 | High | Low | Very High |

| Silica gel with K₂CO₃ | - | Very Low | Poor | Moderate |

Base selection also plays a crucial role in cost optimization. Potassium carbonate represents an economical choice for many alkylation reactions, offering good reactivity at reasonable cost. However, for specialized applications requiring higher reactivity, cesium carbonate may be justified despite its higher cost, particularly when the improved yield offsets the increased reagent expense. The choice between thermal and microwave heating must also be evaluated, with microwave systems offering reduced reaction times but requiring higher capital investment in equipment.

Environmental considerations increasingly influence catalyst selection decisions, with emphasis on developing greener processes that minimize waste generation and environmental impact. Solvent-free protocols and recyclable ionic liquid systems align with these objectives while often providing superior economic performance in long-term operation. The integration of continuous flow processing with optimized catalyst systems represents the current state-of-the-art approach for industrial production of complex benzotriazole derivatives.

Molecular Architecture and Functional Group Analysis

1-cyclopentyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid represents a complex heterocyclic compound with the molecular formula C₁₂H₁₇N₃O₂ and a molecular weight of 235.28 g/mol [1] [2] [3]. The compound features a distinctive bicyclic structure characterized by the fusion of a tetrahydrobenzene ring with a triazole moiety, further substituted with a cyclopentyl group at the nitrogen-1 position and a carboxylic acid functional group at the 6-position [1] .

Table 1: Basic Molecular Properties

| Property | Value |

|---|---|

| Chemical Name | 1-cyclopentyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid |

| CAS Registry Number | 2060030-50-2 |

| Molecular Formula | C₁₂H₁₇N₃O₂ |

| Molecular Weight (g/mol) | 235.28 |

| SMILES Code | O=C(C(C1)CCC2=C1N(C3CCCC3)N=N2)O |

| MDL Number | MFCD30497555 |

The molecular architecture incorporates three distinct structural elements that contribute to its unique physicochemical properties [5]. The benzotriazole core provides electron-rich nitrogen atoms capable of participating in various intermolecular interactions, while the tetrahydro modification reduces the aromatic character of the benzene ring portion [5] [6]. The compound exhibits tautomeric behavior characteristic of benzotriazole derivatives, with potential for proton migration between the nitrogen atoms in the triazole ring [6] [7].

Cyclopentyl Substituent Impact on Conformational Dynamics

The cyclopentyl substituent at the nitrogen-1 position significantly influences the conformational behavior of the molecule through its inherent ring flexibility [8]. Cyclopentane rings typically adopt non-planar conformations to minimize torsional strain, with the envelope and half-chair conformations being most prevalent [8]. In the envelope conformation, one carbon atom is displaced from the plane formed by the other four atoms, while the half-chair involves two adjacent carbons positioned on opposite sides of the mean plane [8].

Table 2: Conformational Analysis of Cyclopentyl Substituent

| Conformation | Relative Energy (kcal/mol) | Occurrence | Description |

|---|---|---|---|

| Envelope | 0.0 (reference) | Predominant | Most stable conformation for cyclopentyl ring |

| Half-chair | 0.5 | Minor | Alternative low-energy conformation |

| Planar (theoretical) | 5.0 | Not observed | High-energy planar structure |

The presence of the cyclopentyl group introduces steric constraints that affect the overall molecular geometry and potentially influence the compound's biological activity [8] [9]. The rapid interconversion between envelope conformations occurs through pseudorotational motion, with an energy barrier of approximately 0.5 kcal/mol [8]. This conformational flexibility may impact the compound's ability to interact with biological targets and affect its pharmacokinetic properties [9].

The substitution pattern also influences the tautomeric equilibrium of the benzotriazole core [6] [7]. The electron-donating nature of the cyclopentyl group may stabilize certain tautomeric forms over others, potentially affecting the compound's reactivity and binding characteristics [7]. Theoretical calculations suggest that the presence of bulky substituents can shift the tautomeric balance by sterically hindering specific conformations [7].

Carboxylic Acid Group Reactivity and Protonation States

The carboxylic acid functional group at the 6-position serves as the primary ionizable center in the molecule, exhibiting characteristic acid-base behavior [10] [11]. Carboxylic acids typically possess pKa values in the range of 3-5, making them moderately strong acids capable of forming ionic interactions under physiological conditions [10]. The specific pKa of 1-cyclopentyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is influenced by the electron-withdrawing effects of the benzotriazole ring system [10] [9].

The protonation state of the carboxylic acid group varies significantly with environmental pH, directly impacting the compound's solubility, stability, and biological activity [10] [11]. At low pH values (pH < pKa), the carboxylic acid exists predominantly in its protonated, neutral form (COOH), while at higher pH values (pH > pKa), the deprotonated carboxylate anion (COO⁻) predominates [10]. This pH-dependent speciation affects the compound's partition coefficient and membrane permeability characteristics [11].

The carboxylic acid group participates in extensive hydrogen bonding networks, both intramolecularly with other functional groups and intermolecularly with solvent molecules [11]. These interactions contribute significantly to the compound's physicochemical properties, including melting point, boiling point, and solubility characteristics [11]. The presence of the carboxylic acid group enhances water solubility compared to non-carboxylated analogs, facilitating dissolution in aqueous media [11].

Spectroscopic Profiling

Infrared (IR) Spectral Signatures of Key Functional Groups

Infrared spectroscopy provides distinctive fingerprint identification of the functional groups present in 1-cyclopentyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid [12] [13] [14]. The carboxylic acid group exhibits characteristic absorption bands that serve as reliable structural markers [15]. The carbonyl (C=O) stretching vibration appears as an intense absorption band at approximately 1710 cm⁻¹, consistent with the typical range for carboxylic acids [15].

Table 3: Spectroscopic Characterization Data

| Technique | Functional Group/Region | Characteristic Frequency/Chemical Shift |

|---|---|---|

| IR Spectroscopy | Carboxylic acid C=O stretch | 1710 cm⁻¹ |

| IR Spectroscopy | Benzotriazole ring C-H in-plane bend | 1208 cm⁻¹ |

| IR Spectroscopy | Benzotriazole ring C-H out-of-plane bend | 739-775 cm⁻¹ |

| IR Spectroscopy | N-H stretch (triazole) | 3400-3500 cm⁻¹ |

| NMR (¹H) | Aromatic and aliphatic protons | 1.5-8.5 ppm |

| NMR (¹³C) | Carbon framework | 20-170 ppm |

| NMR (¹⁵N) | Triazole nitrogens | 100-300 ppm |

| UV-Vis | π→π* transitions | 250-300 nm |

The benzotriazole core contributes several diagnostic absorption bands to the infrared spectrum [13] [14]. The aromatic C-H in-plane bending vibrations appear at 1208 cm⁻¹, while the out-of-plane bending modes are observed in the 739-775 cm⁻¹ region [13]. These bands serve as reliable markers for the presence of the benzotriazole ring system and can be used to distinguish between different substitution patterns [14].

The N-H stretching vibration of the triazole ring typically appears as a broad absorption in the 3400-3500 cm⁻¹ region, often overlapping with O-H stretching from the carboxylic acid group [16] [14]. The breadth and intensity of this absorption can provide information about hydrogen bonding interactions and tautomeric behavior [17] [16]. The cyclopentyl substituent contributes aliphatic C-H stretching vibrations in the 2800-3000 cm⁻¹ region, along with characteristic bending and rocking modes at lower frequencies [14].

NMR Characterization of Benzotriazole Core and Substituents

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 1-cyclopentyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid, revealing both connectivity and dynamic behavior [6] [18]. Proton NMR (¹H NMR) spectroscopy demonstrates the compound's complex magnetic environment, with chemical shifts spanning from 1.5 to 8.5 ppm [6]. The aromatic protons of the benzotriazole core appear in the downfield region (7-8.5 ppm), while the cyclopentyl protons resonate in the aliphatic region (1.5-3.0 ppm) [6].

The benzotriazole ring system exhibits characteristic tautomeric behavior observable through NMR spectroscopy [6] [18]. Dynamic ¹³C NMR studies have revealed barriers to prototropic tautomerism in benzotriazole derivatives, with activation energies typically ranging from 10-12 kcal/mol at ambient temperature [6]. The tautomeric exchange affects the chemical shifts of both carbon and nitrogen nuclei, providing insights into the compound's dynamic behavior in solution [6].

¹³C NMR spectroscopy reveals the carbon framework spanning chemical shifts from 20 to 170 ppm [6]. The carbonyl carbon of the carboxylic acid group appears most downfield at approximately 170 ppm, while the aromatic carbons of the benzotriazole core resonate in the 120-140 ppm region [6]. The cyclopentyl carbons appear in the aliphatic region (20-40 ppm), with their exact positions dependent on their proximity to the electron-withdrawing triazole ring [6].

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the triazole ring, with chemical shifts typically ranging from 100-300 ppm [6]. The different nitrogen environments (N1, N2, N3) exhibit distinct chemical shifts that can be used to determine the predominant tautomeric form and monitor dynamic exchange processes [6]. The nitrogen bearing the cyclopentyl substituent shows characteristic shielding compared to the unsubstituted nitrogens [6].

Thermodynamic and Kinetic Properties

Solubility and Partition Coefficients in Aqueous/Organic Systems

The solubility characteristics of 1-cyclopentyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid are governed by the interplay between its hydrophilic carboxylic acid group and lipophilic cyclopentyl and benzotriazole components [19] [20] [11]. The carboxylic acid functionality significantly enhances water solubility through hydrogen bonding interactions and ionic dissociation at physiological pH [11]. Based on structural analogs, the compound exhibits moderate water solubility, estimated at 1-5 g/L at 25°C [20] [11].

Table 4: Solubility and Partition Coefficient Data

| Solvent System | Solubility/Partition | Temperature | Notes |

|---|---|---|---|

| Water | Moderate (estimated 1-5 g/L) | 25°C | Carboxylic acid enhances water solubility |

| Methanol | High solubility | 25°C | Hydrogen bonding with methanol |

| Ethanol | High solubility | 25°C | Similar to methanol behavior |

| DMSO | High solubility | 25°C | Excellent solvent for benzotriazoles |

| Chloroform | Low to moderate | 25°C | Limited by hydrogen bonding requirements |

| n-Octanol/Water (log P) | Estimated 1.5-2.5 | 25°C | Moderate lipophilicity |

The partition coefficient (log P) for the compound is estimated to fall within the range of 1.5-2.5, indicating moderate lipophilicity [19] [21]. This value reflects the balance between the hydrophilic carboxylic acid group and the lipophilic aromatic and aliphatic components [19]. The partition behavior is pH-dependent due to the ionizable carboxylic acid group, with higher lipophilicity observed under acidic conditions where the carboxylic acid remains protonated [19] [22].

Solubility in organic solvents varies considerably based on the solvent's ability to form hydrogen bonds and accommodate the compound's polar functional groups [20] [11]. Protic solvents such as methanol and ethanol demonstrate high solubility due to favorable hydrogen bonding interactions with both the carboxylic acid and triazole nitrogens [20]. Dimethyl sulfoxide serves as an excellent solvent for benzotriazole derivatives, facilitating complete dissolution and minimizing aggregation effects [20].

Stability Under Thermal and Photolytic Conditions

The thermal stability of 1-cyclopentyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is influenced by the inherent stability of its constituent functional groups and their potential decomposition pathways [23] [24] [25]. Benzotriazole derivatives generally exhibit reasonable thermal stability below 90°C, with decomposition becoming significant at elevated temperatures [23]. The presence of the carboxylic acid group may enhance thermal stability through intramolecular hydrogen bonding networks that stabilize the molecular structure [25].

Table 5: Thermodynamic Properties

| Property | Value | Reference/Notes |

|---|---|---|

| Melting Point | Not reported | Similar tetrahydrobenzotriazoles: variable |

| Boiling Point | Not reported | Estimated >250°C based on structure |

| Density | Estimated ~1.2-1.3 g/cm³ | Based on similar benzotriazole derivatives |

| Flash Point | Not reported | Estimated >140°C |

| Thermal Stability | Stable below 90°C | Based on benzotriazole thermal studies |

| Photolytic Stability | Unstable under UV (250-280 nm) | UV absorption leads to degradation |

Photolytic stability represents a significant concern for benzotriazole derivatives due to their strong ultraviolet absorption characteristics [23]. The compound exhibits maximum absorption in the 250-280 nm region, coinciding with the germicidal UV-C range where photodegradation is most efficient [23]. Under UV irradiation, the compound undergoes photolytic degradation with rate constants dependent on light intensity, wavelength, and environmental conditions [23].

The mechanism of photodegradation involves initial excitation of the benzotriazole chromophore, followed by various photochemical processes including bond cleavage, rearrangement, and radical formation [23]. Studies on related benzotriazole derivatives have demonstrated that photodegradation efficiency decreases significantly at wavelengths above 340 nm, suggesting that visible light has minimal impact on compound stability [23]. The presence of the cyclopentyl substituent and carboxylic acid group may influence the photodegradation pathway by providing alternative reaction sites or stabilizing intermediate species [23].